1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Structure and Key Features: 1-(2-Ethylphenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (hereafter referred to as Compound X) is a heterocyclic molecule featuring a pyrazolo[4,3-c]quinoline core substituted with a 2-ethylphenyl group at position 1, a methoxy group at position 6, and a 4-methylphenyl group at position 3 (Figure 1).
Potential Applications: Pyrazolo[4,3-c]quinoline derivatives are primarily investigated for anti-inflammatory activity, with mechanisms involving inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in LPS-stimulated macrophages .
Properties
IUPAC Name |
1-(2-ethylphenyl)-6-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-4-18-8-5-6-10-22(18)29-26-20-9-7-11-23(30-3)25(20)27-16-21(26)24(28-29)19-14-12-17(2)13-15-19/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAMLAQIDODGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces. The resulting changes could include alterations in the structure or function of the target molecules, leading to downstream effects on cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways. Given its complex structure, it could potentially interact with multiple enzymes or receptors, thereby influencing a range of biochemical processes. The specific pathways affected by the compound and their downstream effects are currently unknown and require further investigation.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target sites in the body.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects could include changes in gene expression, protein function, or cellular signaling pathways, among others.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparison of Compound X with key pyrazoloquinoline derivatives is summarized in Table 1.
Table 1: Structural and activity comparison of Compound X with pyrazolo[4,3-c]quinoline analogs.
Key Structural Determinants of Activity
Amino vs. Alkyl/Aryl Substituents: Compounds with amino groups at position 3 (e.g., 2i, 2m) exhibit superior NO inhibition (IC₅₀ < 0.5 µM) compared to non-amino derivatives. The amino group likely facilitates hydrogen bonding with iNOS or COX-2 active sites . Compound X lacks an amino group, which may reduce potency but could improve metabolic stability due to reduced polarity .
Substituent Position and Electronic Effects: Methoxy groups at position 6 (as in Compound X) are associated with moderate activity in analogs. In contrast, electron-withdrawing groups (e.g., nitro in ) may hinder binding due to steric or electronic mismatches .
Core Structure Variations: Pyrazolo[3,4-b]quinolines (e.g., ) differ in ring fusion position, leading to altered planarity and binding pocket compatibility. This structural divergence often results in reduced anti-inflammatory activity compared to [4,3-c] analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
